molecular formula C13H15FO4 B1338146 1,3-Diethyl 2-(3-fluorophenyl)propanedioate CAS No. 400808-70-0

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

Cat. No.: B1338146
CAS No.: 400808-70-0
M. Wt: 254.25 g/mol
InChI Key: BCJJWYVQWSAHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.26 g/mol . It is also known by its IUPAC name, diethyl 2-(3-fluorophenyl)malonate . This compound is characterized by the presence of a fluorophenyl group attached to a propanedioate moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate typically involves the esterification of malonic acid derivatives with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Diethyl 2-(3-fluorophenyl)propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Diethyl 2-(3-fluorophenyl)propanedioate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(3-fluorophenyl)propanedioate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of carboxylic acids and alcohols. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Similar compounds to 1,3-Diethyl 2-(3-fluorophenyl)propanedioate include:

The uniqueness of this compound lies in its combination of the fluorophenyl group and the propanedioate moiety, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2-(3-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJJWYVQWSAHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514150
Record name Diethyl (3-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400808-70-0
Record name Diethyl (3-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with copper (I) iodide (571 mg, 3.0 mmol), 2-picolinic acid (739 mg, 6.0 mmol), and Cs2CO3 (58.6 g, 180 mmol). The flask was evacuated and re-filled with argon (3 times). 1,4-dioxane (60 mL), diethylmalonate (18.2 mL, 120 mmol), and 3-fluoroiodobenzene (7.05 mL, 60 mmol) were then added in sequence. The resulting yellow suspension was stirred at room temperature overnight. To the mixture was added sat aqueous NH4Cl and the mixture was extracted with EtOAc (3×). The organic phase was washed once with water. The organic phase was dried (Na2SO4), filtered, and concentrated to yield the crude title compound as a colorless liquid, which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
739 mg
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
58.6 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
571 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.